molecular formula C19H14N2O5S3 B2787190 (E)-4-(5-((3-(furan-2-ylmethyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)furan-2-yl)benzenesulfonamide CAS No. 851304-49-9

(E)-4-(5-((3-(furan-2-ylmethyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)furan-2-yl)benzenesulfonamide

Cat. No.: B2787190
CAS No.: 851304-49-9
M. Wt: 446.51
InChI Key: AIJVTCJGTQKZGB-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the thiazolidinone sulfonamide class, characterized by a conjugated (E)-configured enone system bridging two furan rings. The central thiazolidinone core (4-oxo-2-thioxo) is substituted with a furan-2-ylmethyl group at position 3 and a benzenesulfonamide moiety at position 4 via a furylmethylene linker.

Properties

IUPAC Name

4-[5-[(E)-[3-(furan-2-ylmethyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O5S3/c20-29(23,24)15-6-3-12(4-7-15)16-8-5-13(26-16)10-17-18(22)21(19(27)28-17)11-14-2-1-9-25-14/h1-10H,11H2,(H2,20,23,24)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIJVTCJGTQKZGB-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CN2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)S(=O)(=O)N)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)CN2C(=O)/C(=C\C3=CC=C(O3)C4=CC=C(C=C4)S(=O)(=O)N)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-4-(5-((3-(furan-2-ylmethyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)furan-2-yl)benzenesulfonamide is a complex compound that incorporates a furan moiety and a thiazolidinone structure, which are known for their diverse biological activities. This article aims to present a detailed overview of its biological activity, supported by case studies, data tables, and relevant research findings.

Chemical Structure and Properties

The molecular formula of (E)-4-(5-((3-(furan-2-ylmethyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)furan-2-yl)benzenesulfonamide is C24H22N4O5S, with a molecular weight of 478.52 g/mol. The compound features key functional groups that contribute to its biological activity, including sulfonamide and thiazolidinone groups.

Antimicrobial Activity

Research indicates that compounds containing furan and thiazolidinone structures exhibit significant antimicrobial properties. For instance, derivatives of furan have demonstrated effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus . The incorporation of the thiazolidinone ring enhances the compound's interaction with bacterial targets, potentially increasing its efficacy.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
Furan Derivative 1E. coli32 µg/mL
Thiazolidinone Derivative 2S. aureus16 µg/mL
(E)-4-(5-(...)E. coli, S. aureusTBD

Anti-Cancer Potential

Furan derivatives have been studied for their anti-cancer properties. The structural features of (E)-4-(5-(...) suggest potential activity against cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, compounds with similar furan-thiazolidinone frameworks have shown cytotoxicity against various tumor cell lines in vitro .

Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of several furan-based compounds on human cancer cell lines. Results indicated that compounds with a thiazolidinone moiety exhibited higher cytotoxicity compared to those without, suggesting a synergistic effect .

Cardiovascular Effects

Sulfonamide derivatives, including those related to (E)-4-(5-(...), have been investigated for their cardiovascular effects. Research has shown that some sulfonamides can act as endothelin receptor antagonists, which may help in managing conditions like pulmonary hypertension .

Table 2: Cardiovascular Effects of Sulfonamide Derivatives

Compound NameEffect ObservedReference
Compound ADecreased perfusion pressureWu et al., 1999
Compound BEndothelin receptor inhibitionTilton et al., 2000

The biological activity of (E)-4-(5-(...) can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonamide group may inhibit specific enzymes involved in bacterial growth or cancer cell proliferation.
  • Receptor Modulation : Interaction with receptors related to cardiovascular function could mediate its effects on blood pressure and vascular resistance.
  • Cellular Uptake : The furan moiety may facilitate cellular uptake due to its lipophilicity, enhancing the overall bioavailability of the compound.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the thiazolidinone structure exhibit significant antimicrobial properties. In particular, derivatives of thiazolidinones have been shown to possess activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus . A study demonstrated that the synthesized derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 31.25 to 62.5 μg/mL against these pathogens .

Anticancer Potential

The furan moiety present in the compound has been associated with anticancer activities. Studies have reported that furan derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways . The specific compound may enhance these effects due to its unique structural features.

Anti-inflammatory Effects

Compounds similar to (E)-4-(5-((3-(furan-2-ylmethyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)furan-2-yl)benzenesulfonamide have been evaluated for their anti-inflammatory properties. For instance, related thiazolidinone derivatives have shown efficacy in reducing inflammatory responses in animal models of acute peritonitis and vascular injury . This suggests potential therapeutic applications in treating inflammatory diseases.

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from readily available furan derivatives and thiazolidinones. Key steps include:

  • Formation of Thiazolidinone Ring : Utilizing thioketones and amines to construct the thiazolidinone core.
  • Methylation Reactions : Introducing methyl groups at specific positions to enhance biological activity.
  • Coupling Reactions : Linking the furan moieties through various coupling strategies to form the final product.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of several thiazolidinone derivatives, including those similar to (E)-4-(5-((3-(furan-2-ylmethyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)furan-2-yl)benzenesulfonamide . The results indicated potent activity against both gram-positive and gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Case Study 2: Anticancer Research

In another study focused on anticancer properties, researchers synthesized a series of furan-containing thiazolidinones and tested their effects on various cancer cell lines. The results demonstrated significant cytotoxicity, with IC50 values indicating effective concentration ranges for inducing cell death . This positions the compound as a promising candidate for further development in cancer therapeutics.

Chemical Reactions Analysis

Reactivity of the Thiazolidinone Core

The thiazolidinone ring (4-oxo-2-thioxothiazolidin-5-ylidene) is a key reactive site. Its reactivity is influenced by the conjugated enone system and the thioxo group.

Nucleophilic Substitution at the Thioxo Group

The sulfur atom in the thioxo group can act as a nucleophile. In related compounds (e.g., ), this group participates in alkylation or acylation reactions:

  • Example : Reaction with monochloracetic acid forms substituted thiazolidinones, as observed in the synthesis of compound 1 in :

    Thiazolidinone+ClCH2COOHAlkylated Derivative\text{Thiazolidinone} + \text{ClCH}_2\text{COOH} \rightarrow \text{Alkylated Derivative}

    This reaction is typically carried out in neutralized aqueous conditions (NaHCO₃) at room temperature .

Oxidation of the Thioxo Group

The thioxo group (-S-) can be oxidized to a sulfone (-SO₂-) under strong oxidizing agents like H₂O₂ or m-CPBA . Such modifications alter biological activity, as seen in COX-II inhibitors .

Sulfonamide Group Reactivity

The benzenesulfonamide moiety exhibits acid-base reactivity and can form salts or complexes.

Salt Formation

The sulfonamide proton (pKa ~10) reacts with bases like choline or meglumine to form salts. For example, LA1 (a structurally similar compound) forms pharmaceutically relevant choline salts with improved solubility :

Sulfonamide+CholineCholine Salt\text{Sulfonamide} + \text{Choline} \rightarrow \text{Choline Salt}

These salts enhance bioavailability and stability in formulations .

Coordination with Metal Ions

The sulfonamide group can coordinate with transition metals (e.g., Cu²⁺, Fe³⁺) to form complexes, potentially useful in catalytic or medicinal applications .

Furan Ring Reactivity

The furan substituents participate in electrophilic aromatic substitution (EAS) and cycloaddition reactions.

Electrophilic Substitution

The electron-rich furan rings undergo nitration, sulfonation, or halogenation. For instance, halogenation at the 5-position of furan derivatives has been reported to enhance antimicrobial activity .

Diels-Alder Reactions

The conjugated diene system in furans can engage in [4+2] cycloaddition reactions with dienophiles like maleic anhydride, forming bicyclic adducts .

Double Bond Reactivity

The exocyclic double bond (C=CH-) in the thiazolidinone core is prone to geometric isomerization (E/Z) and addition reactions.

Isomerization

Under UV light or thermal stress, the E-isomer can convert to the Z-form, altering biological activity .

Michael Addition

The α,β-unsaturated carbonyl system undergoes Michael additions with nucleophiles like amines or thiols. For example, reaction with glutathione mimics metabolic pathways observed in thiazolidinone derivatives .

Metabolic Reactions

In vivo, the compound may undergo Phase I and II metabolism:

  • Oxidation : Hydroxylation of the furan or benzene rings by cytochrome P450 enzymes .

  • Sulfonation/Glucuronidation : Conjugation reactions at the sulfonamide or hydroxyl groups .

Experimental Findings from Analogues

  • Antimicrobial Activity : Thiazolidinones with furan substituents (e.g., compound 8 in ) show MIC values as low as 0.004 mg/mL against E. coli due to MurB enzyme inhibition .

  • Cytotoxicity : Methyl substituents on the thiazolidinone ring reduce toxicity against normal cells (e.g., MRC5 cells) .

  • Metabolic Stability : Fluorinated analogues exhibit prolonged half-lives due to reduced CYP450-mediated oxidation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations

The compound is compared to two analogs from the evidence:

Feature Target Compound Compound Compound
Core Structure Thiazolidinone (4-oxo-2-thioxo) with (E)-configuration Thiazolidinone (4-oxo-2-thioxo) with (E)-configuration Thiazolidinone (4-thioxo-2-one) with (E)-configuration
Position 3 Substituent Furan-2-ylmethyl Furan-2-ylmethylidene None (unsubstituted)
Position 5 Substituent Benzenesulfonamide via furylmethylene linker Butanamide linked to 4-methylphenyl group 4-Nitrophenyl via furylmethylene linker
Electronic Profile Electron-withdrawing sulfonamide enhances polarity Electron-donating methylphenyl may reduce solubility Strong electron-withdrawing nitro group increases reactivity

Physicochemical Properties (Hypothesized)

Property Target Compound Compound Compound
Molecular Weight ~467.5 g/mol ~457.6 g/mol ~385.4 g/mol
LogP ~2.1 (moderate lipophilicity) ~3.0 (higher lipophilicity) ~1.8 (polar due to nitro)
Solubility Moderate (sulfonamide) Low (methylphenyl) Low (nitrophenyl)

Research Findings and Functional Implications

Target Compound vs. Compound

  • The benzenesulfonamide group in the target compound likely improves water solubility compared to the butanamide-linked 4-methylphenyl group in , which is bulkier and more hydrophobic .

Target Compound vs. Compound

  • The 4-nitrophenyl group in introduces strong electron-withdrawing effects, which could enhance electrophilic reactivity but reduce metabolic stability. In contrast, the benzenesulfonamide in the target compound balances polarity and stability .
  • The absence of a position 3 substituent in simplifies the molecule but may reduce binding specificity compared to the furan-2-ylmethyl group in the target compound .

Q & A

Q. What synthetic routes are recommended for preparing (E)-4-(5-((3-(furan-2-ylmethyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)furan-2-yl)benzenesulfonamide, and how can conflicting methodologies be reconciled?

  • Methodological Answer : The synthesis involves multi-step protocols, including thiazolidinone ring formation and subsequent functionalization. For example:
  • Thiazolidinone Core : React thiosemicarbazide derivatives with α-haloketones (e.g., chloroacetic acid) under reflux in DMF/acetic acid (1:2 v/v) to form the 4-thiazolidinone scaffold .
  • Furan Conjugation : Introduce furan-2-ylmethyl groups via Knoevenagel condensation, using triethylamine (Et₃N) as a base to promote the (E)-configuration .
  • Sulfonamide Attachment : Couple the intermediate with benzenesulfonamide using a Mitsunobu reaction or nucleophilic substitution, depending on the leaving group .
  • Conflict Resolution : Discrepancies in reaction conditions (e.g., solvent systems in vs. 2) can be addressed by testing polar aprotic solvents (DMF, DMSO) with varying temperatures (80–120°C) and monitoring via TLC/HPLC .

Q. What analytical techniques are critical for confirming the (E)-configuration and structural integrity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR can identify the (E)-configuration via coupling constants (J > 12 Hz for trans olefinic protons) and NOE correlations .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry; the furan and thiazolidinone rings should exhibit coplanarity in the (E)-isomer .
  • HPLC-MS : Confirm purity (>95%) and molecular weight using reverse-phase C18 columns with ESI-MS detection .

Q. How can researchers assess the compound’s solubility and stability for in vitro assays?

  • Methodological Answer :
  • Solubility : Test in DMSO (primary stock) followed by dilution in PBS (pH 7.4) or cell culture media. Use dynamic light scattering (DLS) to detect aggregation .
  • Stability : Conduct accelerated degradation studies under varying pH (3–9), temperature (4–37°C), and light exposure. Monitor via HPLC at 24/48/72-hour intervals .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents on the furan (e.g., electron-withdrawing groups at C5) and thiazolidinone (e.g., alkylation at N3) to probe steric/electronic effects .
  • Biological Screening : Use enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) and cell viability assays (MTT for anticancer potential). Compare IC₅₀ values against controls like celecoxib .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to targets like PPAR-γ or EGFR .

Q. What strategies can resolve contradictions in reported biological activity data for thiazolidinone derivatives?

  • Methodological Answer :
  • Assay Standardization : Replicate studies using identical cell lines (e.g., MCF-7 for breast cancer) and protocols (e.g., 48-hour exposure, 10% FBS media) .
  • Metabolic Stability Testing : Use liver microsomes (human/rat) to assess if metabolite interference explains discrepancies in potency .

Q. How can reaction mechanisms for key synthetic steps (e.g., Knoevenagel condensation) be experimentally validated?

  • Methodological Answer :
  • Kinetic Studies : Monitor reaction progress via in situ FTIR to detect intermediate enolates. Vary base strength (Et₃N vs. piperidine) to identify rate-limiting steps .
  • Isotopic Labeling : Use ¹³C-labeled carbonyl precursors to trace carbon flow during condensation .

Q. What computational methods are suitable for predicting off-target interactions or toxicity?

  • Methodological Answer :
  • Pharmacophore Modeling : Generate 3D pharmacophores (e.g., Schrödinger Phase) to identify unintended targets like hERG channels .
  • ADMET Prediction : Use tools like SwissADME or ProTox-II to estimate hepatotoxicity, plasma protein binding, and blood-brain barrier penetration .

Tables for Key Data

Q. Table 1: Comparative Synthetic Yields Under Different Conditions

StepSolvent SystemCatalystTemperatureYield (%)Reference
Thiazolidinone FormationDMF/AcOH (1:2)None80°C72
Knoevenagel CondensationEtOH/H₂O (3:1)Et₃N60°C65
Sulfonamide CouplingDCMDIPEART88

Q. Table 2: Biological Activity of Analogues

Substituent (R)IC₅₀ (COX-2 Inhibition, µM)IC₅₀ (MCF-7, µM)LogP
-H (Parent Compound)0.4512.33.2
-4-OCH₃0.389.82.9
-3-NO₂0.6718.73.8

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.